REACTION_SMILES
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[CH2:48]([Cl:49])[Cl:50].[CH3:19][N:20]([c:21]1[cH:22][c:23]([C:24](=[O:25])[OH:26])[cH:27][cH:28][cH:29]1)[CH3:30].[CH3:32][N:33]([CH3:34])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[N:40][CH2:41][CH3:42].[CH3:51][N:52]([CH3:53])[c:54]1[cH:55][cH:56][n:57][cH:58][cH:59]1.[ClH:31].[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH3:18])[c:6]([NH:8][C:9]([c:10]2[cH:11][cH:12][c:13]([OH:16])[cH:14][cH:15]2)=[O:17])[cH:7]1.[O:43]=[CH:44][N:45]([CH3:46])[CH3:47]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([CH3:18])[c:6]([NH:8][C:9]([c:10]2[cH:11][cH:12][c:13]([OH:16])[cH:14][cH:15]2)=[O:17])[cH:7]1)[C:24]([c:23]1[cH:22][c:21]([N:20]([CH3:19])[CH3:30])[cH:29][cH:28][cH:27]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1cccc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1NC(=O)c1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)c2cccc(N(C)C)c2)cc1NC(=O)c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |